molecular formula C7H5F2NO B8813340 2,6-Difluorobenzaldehyde oxime

2,6-Difluorobenzaldehyde oxime

Cat. No.: B8813340
M. Wt: 157.12 g/mol
InChI Key: PGWOZJHFLGQGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5F2NO. It is a derivative of benzaldehyde where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and the aldehyde group is converted to an oxime. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzaldehyde oxime can be synthesized from 2,6-difluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E and Z isomers . The reaction can be represented as follows:

C7H4F2CHO+NH2OHHClC7H4F2CH=N-OH+H2O+HCl\text{C}_7\text{H}_4\text{F}_2\text{CHO} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_7\text{H}_4\text{F}_2\text{CH=N-OH} + \text{H}_2\text{O} + \text{HCl} C7​H4​F2​CHO+NH2​OH⋅HCl→C7​H4​F2​CH=N-OH+H2​O+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, scaled up for industrial applications. This typically involves the use of larger reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzaldehyde oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Beckmann Rearrangement: Typically involves the use of acids like sulfuric acid or catalysts like nickel salts.

    Dehydration: Often performed using dehydrating agents such as phosphorus pentoxide.

    Hydrolysis: Conducted in the presence of water and a base or acid.

Major Products

    Beckmann Rearrangement: Produces 2,6-difluorobenzamide.

    Dehydration: Produces 2,6-difluorobenzonitrile.

    Hydrolysis: Regenerates 2,6-difluorobenzaldehyde.

Scientific Research Applications

2,6-Difluorobenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzaldehyde oxime in chemical reactions often involves the formation of intermediates that facilitate the transformation of the oxime group. For example, in the Beckmann rearrangement, the oxime oxygen is protonated, leading to the formation of a good leaving group and subsequent rearrangement to form an amide . The molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: Lacks the fluorine substituents and has different reactivity and properties.

    2,4-Difluorobenzaldehyde oxime: Similar structure but with fluorine atoms at different positions, leading to different chemical behavior.

    3,5-Difluorobenzaldehyde oxime: Another isomer with fluorine atoms at the 3 and 5 positions.

Uniqueness

2,6-Difluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorine substitution on chemical and biological activities.

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H

InChI Key

PGWOZJHFLGQGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a fashion similar to that for preparation 13, 2,6-difluorobenzaldehyde (5.00 g, 35.2 mmol), hydroxylamine hydrochloride (2.93 g, 29.6 mmol), NaOH (7.04 g in 7.0 ml of water), ethanol (15 ml), water (15 ml), and ice (30 g) afforded 2,6-difluorobenzaldehyde oxime (5.13 g, 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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